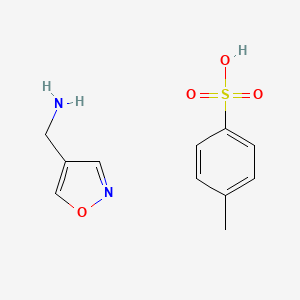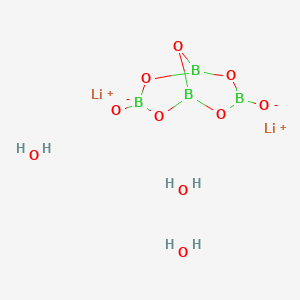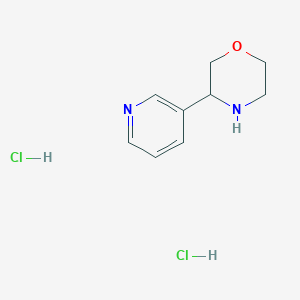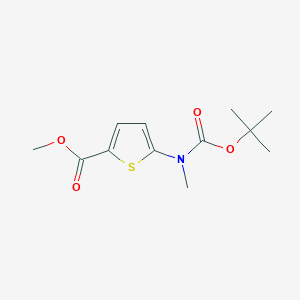
c-Isoxazol-4-yl-methylamine tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“c-Isoxazol-4-yl-methylamine tosylate” is a chemical compound with the CAS Number: 1965309-18-5 . It has a molecular weight of 270.31 and its IUPAC name is isoxazol-4-ylmethanamine 4-methylbenzenesulfonate . The compound is in the form of a white solid .
Synthesis Analysis
The synthesis of isoxazoles, including this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones . These methods have been significantly improved and modernized over time .Molecular Structure Analysis
The linear formula of this compound is C11H14N2O4S . The InChI code is 1S/C7H8O3S.C4H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-7-3-4/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2 .Chemical Reactions Analysis
The synthesis of isoxazole began with the formation of the N-oxide intermediate through intermediate B. Isoxazoline C was deprotonated in the presence of Et2NH and produced two different types of intermediates E and D, while the formation of E depends on the Ar group .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 270.31 .Mécanisme D'action
C-Isoxazol-4-yl-methylamine tosylate is believed to act as a proton donor in the presence of a base, and this is thought to be the mechanism by which it catalyzes certain reactions. In addition, it is believed to act as a Lewis acid, and this could explain its ability to act as a catalyst in certain reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has been found to have anti-inflammatory and anti-bacterial properties. It has also been found to have an effect on the metabolism of certain compounds, and it has been found to be an effective inhibitor of the enzyme monoamine oxidase.
Avantages Et Limitations Des Expériences En Laboratoire
C-Isoxazol-4-yl-methylamine tosylate has several advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and it is easily soluble in a variety of organic solvents. However, it is important to note that it is toxic and should be handled with care.
Orientations Futures
C-Isoxazol-4-yl-methylamine tosylate has the potential to be used in a variety of applications, and there are several potential future directions for research. One potential direction is the use of this compound as a catalyst in the synthesis of novel heterocyclic compounds. Additionally, this compound could be used in the synthesis of pharmaceuticals, and it could be used as a starting material for the synthesis of biologically active compounds. Finally, this compound could be further studied to determine its potential as an inhibitor of enzymes, and to explore its potential anti-inflammatory and anti-bacterial properties.
Méthodes De Synthèse
C-Isoxazol-4-yl-methylamine tosylate can be synthesized through a two-step process. The first step involves the preparation of the starting material, which is a solution of isoxazole and methylamine hydrochloride in methanol. This solution is then heated in the presence of a catalytic amount of acetic acid and toluene, and the resulting product is the desired this compound.
Applications De Recherche Scientifique
C-Isoxazol-4-yl-methylamine tosylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, as a catalyst in the synthesis of polymers, and as a ligand in transition metal-catalyzed reactions. It has also been used as a reagent in the synthesis of pharmaceuticals, and as a starting material for the synthesis of biologically active compounds.
Safety and Hazards
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;1,2-oxazol-4-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-7-3-4/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXTYMDBTHHRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=C(C=NO1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![t-Butyl 2-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B6304694.png)
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)
![[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride](/img/structure/B6304724.png)



![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)